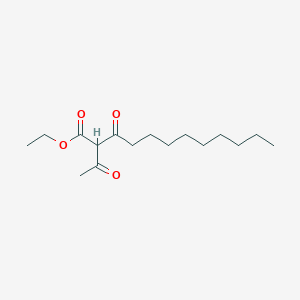
Ethyl 2-acetyl-3-oxododecanoate
Description
Ethyl 2-acetyl-3-oxododecanoate is a synthetic ester derivative characterized by a dodecanoate backbone (12-carbon chain) substituted with acetyl and ketone functional groups at positions 2 and 3, respectively, and an ethyl ester moiety.
Properties
CAS No. |
13195-93-2 |
|---|---|
Molecular Formula |
C16H28O4 |
Molecular Weight |
284.39 g/mol |
IUPAC Name |
ethyl 2-acetyl-3-oxododecanoate |
InChI |
InChI=1S/C16H28O4/c1-4-6-7-8-9-10-11-12-14(18)15(13(3)17)16(19)20-5-2/h15H,4-12H2,1-3H3 |
InChI Key |
WVACKBVNXRKGSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-acetyl-3-oxododecanoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with dodecanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-3-oxododecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the acetyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2-acetyl-3-oxododecanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-acetyl-3-oxododecanoate involves its interaction with specific molecular targets. The acetyl and oxo groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-acetyl-3-oxododecanoate shares functional and structural similarities with other esters, particularly those containing ketones, hydroxyls, or aromatic substituents. Below is a detailed comparison based on molecular properties, synthesis routes, and bioactivity:
Functional Group and Molecular Properties
- Key Observations: The acetyl-ketone combination in this compound enhances electrophilicity, making it more reactive in nucleophilic additions compared to hydroxyl-containing analogs like Ethyl 3-hydroxydodecanoate.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


